molecular formula C19H25BBrNO4 B594479 tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1218790-27-2

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B594479
CAS No.: 1218790-27-2
M. Wt: 422.126
InChI Key: CJPYRZSQXVXBHO-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is a complex organic compound that features a brominated indole core and a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to have applications in the field of medicine, organic synthesis, and fine chemicals .

Mode of Action

The compound, also known as “tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate”, is an organoboron compound. Organoboron compounds are of significant utility in asymmetric synthesis . They are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The compound’s interaction with its targets likely involves the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Pharmacokinetics

Boronic esters, in general, are known for their stability and ease of purification, especially in the case of boronic acid pinacol esters . These characteristics facilitate the use of boronic esters in synthesis and as a tool to create new bonds .

Result of Action

The result of the compound’s action is the formation of new bonds, leading to the synthesis of diverse molecules with high enantioselectivity . This is particularly useful in the field of organic synthesis, where the creation of new bonds is a fundamental process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “1-BOC-6-Bromoindole-3-boronic acid, pinacol ester”. For instance, the conversion of pinacol boronic esters is smoothly carried out by KF/tartaric acid procedure . The solubility and stability of the resulting compounds can vary depending on the specific conditions .

Preparation Methods

The synthesis of tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps:

    Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Boronate Ester: The brominated indole is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester group.

    Protection of Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to yield the final compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

    Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents include palladium catalysts for cross-coupling reactions and various nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of bioactive indole derivatives.

    Material Science: The compound is explored for its potential in creating novel materials with unique electronic properties.

Comparison with Similar Compounds

Similar compounds include:

    3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the boronate ester group and bromine atom but has a pyridine core instead of an indole core.

    tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound has a similar boronate ester group and tert-butyl-protected carboxyl group but features a dihydroisoquinoline core.

The uniqueness of tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate lies in its indole core, which imparts distinct electronic properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-14(13-9-8-12(21)10-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPYRZSQXVXBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682303
Record name tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-27-2
Record name tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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